molecular formula C9H7N3OS B8536836 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde

2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde

Cat. No. B8536836
M. Wt: 205.24 g/mol
InChI Key: KKIMBOOJAFFSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3OS and its molecular weight is 205.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

2-(pyridin-2-ylamino)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H7N3OS/c13-6-7-5-11-9(14-7)12-8-3-1-2-4-10-8/h1-6H,(H,10,11,12)

InChI Key

KKIMBOOJAFFSTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-pyridyl)-2-thiourea (765 mg, 5.0 mmol) in acetone (14 mL) was added slowly 2-bromo-3-hydroxypropenal (755 mg, 5.0 mmol, for preparation see J. Org. Chem. 28, 3243, 1963) in acetone (14 mL) over a period of 5 min. After stirring for 1.5 h, a precipitate formed. The solids were separated, washed with acetone (10 mL) and then taken into mixed solvent (ethanol/water=1/1, 9 mL). To this suspension was added sodium acetate (1.23 g, 15.0 mmol) and the resulting mixture was heated at 75° C. for 1 h. After cooling to RT, the mixture was filtered and the solids were washed with water (10 mL), and dried in vacuo to provide compound A, 2-(pyridin-2-ylamino)-thiazole-5-carbaldehyde (533 mg, 52%) as a solid. LC/MS; (M+H)+=206
Quantity
765 mg
Type
reactant
Reaction Step One
Name
2-bromo-3-hydroxypropenal
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

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